Clofentezine

概要

説明

クロフェンテジンは、主にさまざまな作物のダニを駆除するために使用される選択的殺ダニ剤です。 クロフェンテジンは、水への溶解度が低く、揮発性が低いことで知られており、土壌系では中程度の持続性がありますが、水生環境では持続性が低くなります . クロフェンテジンは、ナミハダニやヨーロッパアカダニを含むハダニに対して非常に効果的です .

準備方法

クロフェンテジンは、パラクロロベンゾニトリルを原料として合成することができます。 このプロセスには、ヒドラジン水和物によるジヒドロクロフェンテジンの直接合成、続いて亜硫酸ナトリウムと塩酸系を用いた酸化が含まれます . この方法は、純度が98%を超え、総収率が70%を超えるクロフェンテジンをもたらします . このプロセスはシンプルで、ステップ数が少なく、クリーンで安全な工業生産の要件を満たしています .

化学反応の分析

科学的研究の応用

Agricultural Use

Clofentezine is predominantly used in agriculture for the control of spider mites in crops such as citrus fruits, strawberries, and pome fruits. Its application helps manage pest populations while minimizing harm to beneficial insects .

Efficacy Studies:

- A study conducted on the efficacy of this compound against the twospotted spider mite demonstrated that while contact mortality was low (<35%), combining this compound with other pesticides like dicofol significantly improved effectiveness .

| Crop | Target Pest | Application Rate | Effectiveness |

|---|---|---|---|

| Citrus Fruits | Spider Mites | 300-400 g/ha | High |

| Strawberries | Spider Mites | 200-300 g/ha | Moderate to High |

| Pome Fruits | Spider Mites | 250-350 g/ha | High |

Toxicological Studies

Toxicity assessments are crucial for understanding the safety profile of this compound. Research has shown that this compound exhibits low acute toxicity in mammals. In studies involving Sprague-Dawley rats, no significant adverse effects were observed at doses up to 27,000 mg/kg body weight over a 90-day period .

Key Findings:

- The highest concentration of residues was found in adipose tissue, with a half-life ranging from 29.1 to 46.2 hours depending on dosage .

- Long-term studies indicated reversible hepatotoxicity without significant long-term effects on organ function .

| Study Type | Dosage (mg/kg) | Observation Period | Key Findings |

|---|---|---|---|

| Acute Toxicity | 0, 100, 300, 1000 | 24 hours | No adverse effects noted |

| Chronic Toxicity | 0, 3000, 9000 | 90 days | Reversible liver toxicity observed |

Environmental Impact Studies

Environmental assessments have been conducted to evaluate the residual effects of this compound on non-target organisms and ecosystems. Studies indicate that when used according to recommended practices, this compound poses minimal risk to beneficial arthropods and has a low potential for groundwater contamination .

Environmental Persistence:

- This compound has been shown to degrade relatively quickly in soil under aerobic conditions, reducing its potential environmental impact .

Case Study 1: Efficacy in Citrus Cultivation

In a controlled trial conducted over two growing seasons, this compound was applied to citrus orchards infested with spider mites. The results showed a significant reduction in mite populations and an increase in fruit yield compared to untreated controls.

Case Study 2: Safety Profile Assessment

A comprehensive safety assessment involving multiple mammalian species demonstrated that repeated exposure to this compound at agricultural application rates did not result in significant health effects. This supports its use as a safe pesticide within established guidelines.

作用機序

クロフェンテジンは、キチン合成経路(CHS1)に影響を与えることによって、ダニの成長阻害剤として作用します . ダニの卵や幼虫の発育を阻害し、孵化と成熟を防ぎます . この作用機序により、処理された作物におけるダニの個体数を効果的に抑制できます .

類似の化合物との比較

クロフェンテジンは、ヘキシチアゾクスやエトキサゾールなどの他の殺ダニ剤と比較されることがよくあります . これらの化合物は、ダニのキチン合成経路を標的とするという類似の作用機序を共有しています . クロフェンテジンは、その特定の化学構造と、幅広いダニ種に対する効果においてユニークです . 他の類似の化合物には、ベンゾメート、フェンピロキシメート、ジアフェンチウロン、ピリダベン、ドラメクチン、イベルメクチンなどがあります .

類似化合物との比較

Clofentezine is often compared with other acaricides such as hexythiazox and etoxazole . These compounds share a similar mode of action, targeting the chitin synthesis pathway in mites . this compound is unique in its specific chemical structure and its effectiveness against a broad range of mite species . Other similar compounds include benzomate, fenpyroximate, diafenthiuron, pyridaben, doramectin, and ivermectin .

生物活性

Clofentezine is a synthetic organic compound primarily used as an acaricide, targeting various mite species. Its biological activity can be understood through its mechanisms of action, metabolic pathways, toxicological studies, and its effects on non-target organisms.

This compound acts primarily by inhibiting chitin synthesis in arthropods, which is critical for their growth and development. This inhibition occurs through the compound's interaction with chitin synthase (CHS), an enzyme essential for the formation of chitin in the exoskeleton of insects and mites. Studies indicate that this compound shares a molecular mode of action with other growth inhibitors like hexythiazox and etoxazole, making CHS a significant target for its acaricidal activity .

Metabolism and Residue Analysis

The metabolism of this compound in various animal models has been extensively studied. For instance, in a study involving lactating Friesian cows, this compound was administered orally, and subsequent analysis revealed that unchanged this compound constituted a major portion of the residues found in milk and other tissues . The metabolic pathways identified include hydroxylation and methylthiolation, with significant interspecies differences noted in the metabolism between rodents and larger mammals .

Table 1: Metabolites of this compound in Animal Models

| Animal Model | Major Metabolites | Percentage of Total Residue |

|---|---|---|

| Lactating Cow | This compound | 70% |

| 3-OH this compound | 19% | |

| 4-OH this compound | 14% | |

| Sprague Dawley Rat | This compound | 33% |

| 3-OH this compound | 5% | |

| 4-OH this compound | 6% |

Toxicological Studies

This compound has undergone various toxicological assessments to evaluate its safety for non-target organisms and potential human exposure. In a 90-day feeding study on Sprague-Dawley rats, no significant adverse effects were observed at lower doses; however, higher doses led to reversible hepatotoxicity characterized by increased liver weight and changes in serum biochemistry .

Table 2: Summary of Toxicological Findings

| Study Duration | Dose (ppm) | Observed Effects |

|---|---|---|

| 90 Days | 0, 40, 400, 4000 | Increased liver weight at high doses |

| Reversible hepatotoxicity | ||

| No treatment-related mortality |

Effects on Non-Target Organisms

Research has shown that this compound has low toxicity to beneficial insects such as bees and predatory mites. Its selectivity makes it an effective tool in integrated pest management systems. However, caution is advised due to potential impacts on aquatic organisms if runoff occurs .

Case Studies

Several case studies have documented the efficacy of this compound against various mite populations. For example, field trials on citrus crops demonstrated significant reductions in mite populations with minimal impact on non-target species. These studies highlight the importance of this compound as a sustainable option for pest control in agriculture .

特性

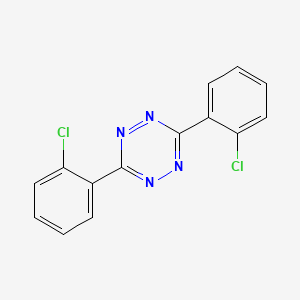

IUPAC Name |

3,6-bis(2-chlorophenyl)-1,2,4,5-tetrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl2N4/c15-11-7-3-1-5-9(11)13-17-19-14(20-18-13)10-6-2-4-8-12(10)16/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXADOQPNKNTIHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN=C(N=N2)C3=CC=CC=C3Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9023881 | |

| Record name | Clofentezine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74115-24-5 | |

| Record name | Clofentezine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74115-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clofentezine [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074115245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clofentezine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-bis(o-chlorophenyl)-1,2,4,5-tetrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.641 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLOFENTEZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JS4U0R0033 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。